

Elucidation of a Trazodone Dimer: A Technical Deep Dive

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Compound of Interest

Compound Name: Trazodone-4,4'-Dimer

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of a significant Trazodone dimer, a photolytic degradation product of the parent drug. The information presented herein is compiled from publicly available scientific literature and is intended to support research and development activities in the pharmaceutical sciences.

Introduction

Trazodone, an antidepressant medication, is known to degrade under various stress conditions, leading to the formation of several degradation products. Among these are dimeric species, which can arise from photolytic degradation. The characterization of such impurities is a critical aspect of drug development and quality control, as their presence can impact the safety and efficacy of the final drug product. This document focuses on a prominent Trazodone dimer, identified as the major isomer (DP-10) in photolytic degradation studies, and also references a commercially available Trazodone dimer impurity.

Chemical Structure and Identity

Based on available data, a key Trazodone dimer is formed during photolytic degradation. While the exact structure of the major photolytic dimer (DP-10) requires access to the full research paper for definitive confirmation, several chemical suppliers list a Trazodone dimer impurity with the following IUPAC name:

2,2'-((4,4'-(ethane-1,1-diylbis(2-chloro-3,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-a]pyridin-3(2H)-one)[4][5][6]

This structure represents a complex dimer linked through an ethane bridge between the chlorophenyl rings of two Trazodone molecules.

Experimental Data for Structure Elucidation

The elucidation of the structure of Trazodone dimers relies on a combination of chromatographic separation and spectroscopic techniques.

Chromatographic Separation

A study by Thummar et al. details a validated ultra-high-performance liquid chromatography (UHPLC) method for the separation of Trazodone and its degradation products.[1] This method is crucial for isolating the dimeric impurities for further characterization.

Table 1: UHPLC Method Parameters for Separation of Trazodone and its Degradation Products[1]

Parameter	Value
Column	Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A	10 mM ammonium acetate, pH 8.5
Mobile Phase B	Methanol
Flow Rate	0.25 mL min ⁻¹
Elution Mode	Gradient

Mass Spectrometry

Mass spectrometry (MS) is a primary tool for determining the molecular weight and fragmentation pattern of the Trazodone dimers. The molecular formula for the commercially available dimer is C₄₀H₄₆Cl₂N₁₀O₂. [5]

Table 2: Mass Spectrometry Data for a Trazodone Dimer[5]

Parameter	Value
Molecular Formula	C ₄₀ H ₄₆ Cl ₂ N ₁₀ O ₂
Molecular Weight	769.77 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of complex molecules like Trazodone dimers. A scientific publication has reported the ¹H and ¹³C NMR spectra for the major photolytic degradation product, DP-10.^[7] While the full dataset is not publicly available in the search snippets, the existence of these spectra is confirmed. Access to the full publication would be necessary to provide a detailed analysis of the chemical shifts and coupling constants that confirm the connectivity of the atoms in the dimer.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. The following outlines the general methodologies employed in the study of Trazodone degradation products.

Forced Degradation Study (Photolysis)

To generate the dimeric degradation products, a solution of Trazodone is exposed to daylight.^[1] The specifics of the light intensity, duration of exposure, and solvent system would be detailed in the full experimental methods of the cited research.

Isolation of the Dimer

The major dimeric isomer (DP-10) was isolated using preparative High-Performance Liquid Chromatography (HPLC).^[1] The mobile phase and column chemistry would be optimized to achieve separation of the dimer from the parent drug and other degradation products.

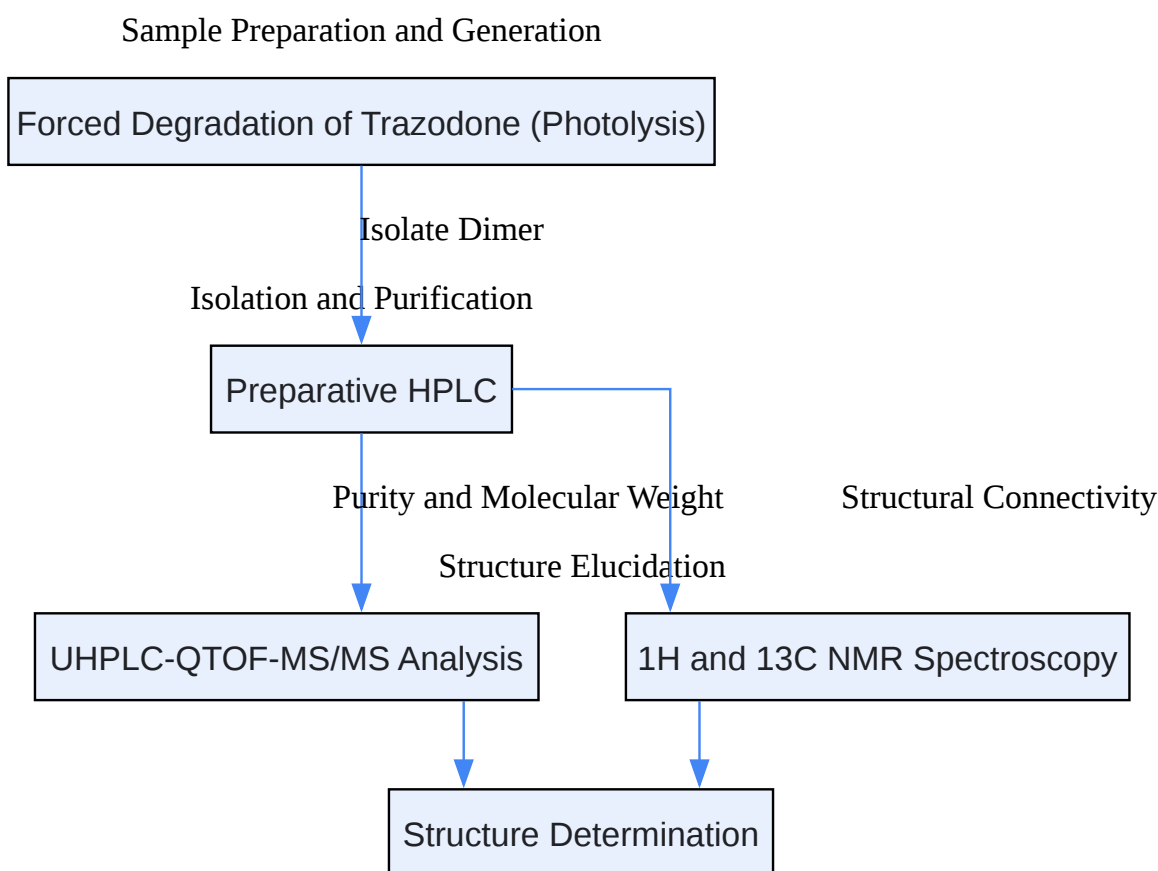
Spectroscopic Analysis

- UHPLC-QTOF-MS/MS: The developed UHPLC method was coupled to a quadrupole time-of-flight tandem mass spectrometer (QTOF-MS/MS) for the identification of the degradation products.^[1]

- NMR Spectroscopy: The isolated DP-10 was subjected to ^1H and ^{13}C NMR spectroscopy to elucidate its chemical structure.[1][7]

Logical Workflow for Structure Elucidation

The process of identifying and characterizing a Trazodone dimer follows a logical experimental workflow.



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Caption: Workflow for Trazodone Dimer Elucidation.

Signaling Pathways

Currently, there is no publicly available information regarding the specific signaling pathways affected by Trazodone dimers. The pharmacological and toxicological profiles of these impurities have not been detailed in the reviewed literature. Further research would be required to understand the biological activity of these molecules.

Conclusion

The structural elucidation of Trazodone dimers, particularly those formed under photolytic stress, is a complex but necessary undertaking for ensuring the quality and safety of Trazodone drug products. The combination of advanced chromatographic and spectroscopic techniques provides the framework for identifying and characterizing these impurities. While a significant body of work has been initiated, as evidenced by the cited literature, a complete public dataset for the definitive structure of the major photolytic dimer remains to be fully compiled and analyzed. The information on commercially available Trazodone dimer impurities provides a valuable reference standard for ongoing research and quality control measures.

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